molecular formula C10H17NO3S B4988521 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine CAS No. 37741-52-9

4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine

Cat. No. B4988521
CAS RN: 37741-52-9
M. Wt: 231.31 g/mol
InChI Key: LMSDNIXGYCSFGF-UHFFFAOYSA-N
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Description

4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is a bicyclic compound that has been studied for its potential use in various scientific applications. This compound has a unique structure that makes it a promising candidate for research in the fields of chemistry, biology, and medicine. In 2.0]hept-1-yl)morpholine.

Mechanism of Action

The mechanism of action of 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is not fully understood. However, studies have shown that this compound has a unique structure that allows it to interact with specific biological targets. It is believed that this compound may act as an inhibitor or modulator of certain enzymes or receptors, which could make it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine has several biochemical and physiological effects. In vitro studies have shown that this compound has antifungal and antibacterial properties, which could make it a promising candidate for the development of new antimicrobial agents. Other studies have shown that this compound may have anti-inflammatory and analgesic effects, which could make it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is its unique structure, which makes it a promising candidate for research in various fields. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the biological activity of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine. One area of research is in the development of new drug candidates for the treatment of various diseases. Another area of research is in the study of the mechanism of action of this compound, which could provide insight into its potential uses in various fields. Additionally, there is potential for research in the development of new synthetic methods for the production of this compound, which could make it more accessible for research purposes.
Conclusion:
In conclusion, 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is a promising compound for research in various fields, including medicinal chemistry, biochemistry, and materials science. Its unique structure and potential biological activity make it a promising candidate for the development of new drug candidates and other applications. However, further research is needed to fully understand the mechanism of action and potential uses of this compound.

Synthesis Methods

The synthesis of 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a cyclization reaction between a morpholine derivative and a sulfur-containing compound. This reaction is typically carried out under high pressure and high temperature conditions and requires careful monitoring to ensure the desired product is obtained.

Scientific Research Applications

4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine has been studied for its potential use in several scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases. Other areas of research include organic synthesis, biochemistry, and materials science.

properties

IUPAC Name

1-morpholin-4-yl-6λ6-thiabicyclo[3.2.0]heptane 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c12-15(13)8-10(3-1-2-9(10)15)11-4-6-14-7-5-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDNIXGYCSFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CS2(=O)=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958776
Record name 1-(Morpholin-4-yl)-6lambda~6~-thiabicyclo[3.2.0]heptane-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine

CAS RN

37741-52-9
Record name 4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037741529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC141184
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Morpholin-4-yl)-6lambda~6~-thiabicyclo[3.2.0]heptane-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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